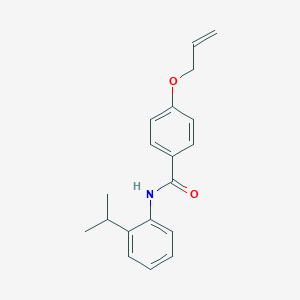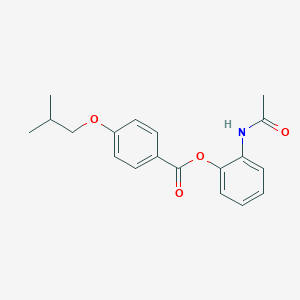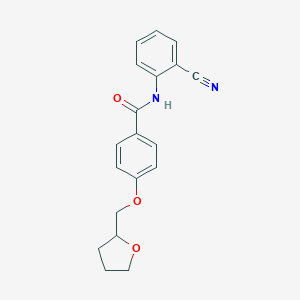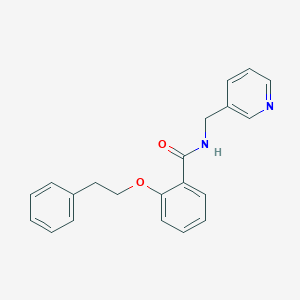![molecular formula C14H15F6NO B250051 N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide, also known as A-836,339, is a potent and selective agonist of the cannabinoid CB2 receptor. CB2 receptors are primarily found in immune cells and are involved in the regulation of inflammation and immune responses. A-836,339 has been studied extensively for its potential therapeutic applications in various inflammatory and autoimmune diseases.
Mecanismo De Acción
N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide binds selectively to the CB2 receptor, which is primarily found in immune cells. Activation of the CB2 receptor by this compound leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in a reduction of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunomodulatory effects in various animal models of inflammatory and autoimmune diseases. It has also been shown to have analgesic effects in animal models of pain. Additionally, this compound has been shown to have anti-cancer effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is a potent and selective agonist of the CB2 receptor, which makes it a valuable tool for studying the role of the CB2 receptor in various biological processes. However, its high potency and selectivity may also limit its use in certain experiments where non-specific effects are desired.
Direcciones Futuras
There are several areas of future research for N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide. One potential direction is the development of more potent and selective CB2 agonists for use in therapeutic applications. Another area of research is the investigation of the potential of this compound as a treatment for various types of cancer. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound.
Métodos De Síntesis
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide involves several steps, starting with the reaction of 3,5-bis(trifluoromethyl)aniline with 3,3-dimethylbutanoyl chloride in the presence of a base. This is followed by a series of purification and isolation steps to obtain the final product.
Aplicaciones Científicas De Investigación
N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. It has also been investigated for its potential as a pain reliever and anti-cancer agent.
Propiedades
Fórmula molecular |
C14H15F6NO |
|---|---|
Peso molecular |
327.26 g/mol |
Nombre IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H15F6NO/c1-12(2,3)7-11(22)21-10-5-8(13(15,16)17)4-9(6-10)14(18,19)20/h4-6H,7H2,1-3H3,(H,21,22) |
Clave InChI |
GEVPPDGOJNIKOH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
SMILES canónico |
CC(C)(C)CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)

![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)
![2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B249975.png)
![2-(2,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249976.png)
![2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B249977.png)


![Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B249988.png)
![2-fluoro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B249989.png)

![N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide](/img/structure/B249991.png)
![3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B249992.png)
